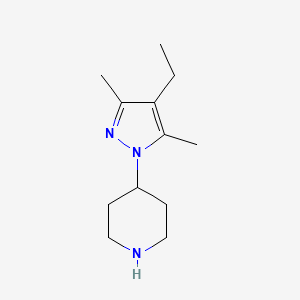![molecular formula C15H18N2OS B7587659 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine, also known as MTCP, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MTCP belongs to the class of thiazole compounds, which have been widely studied for their diverse biological activities.
Mecanismo De Acción
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine exerts its biological effects through multiple mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to inhibit the activity of various enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which play important roles in cell signaling and proliferation.
Biochemical and Physiological Effects:
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to modulate the levels of various biomolecules, such as cytokines, growth factors, and oxidative stress markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, one of the limitations of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine. One area of interest is the development of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine and its potential therapeutic applications in various diseases.
Métodos De Síntesis
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with cyclopentanone. The final product is obtained by reducing the resulting thiosemicarbazone with sodium borohydride.
Aplicaciones Científicas De Investigación
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been found to have neuroprotective effects and improve cognitive function. In inflammation research, 1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-18-12-6-4-11(5-7-12)13-10-19-14(17-13)15(16)8-2-3-9-15/h4-7,10H,2-3,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDBSALHXMFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3(CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)
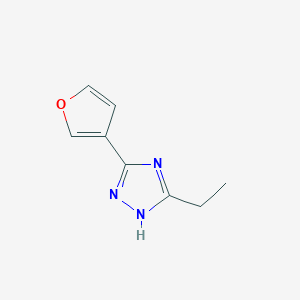
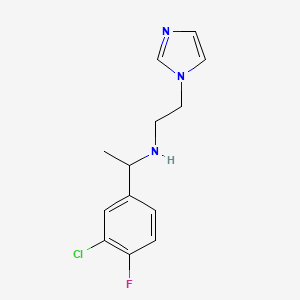
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)
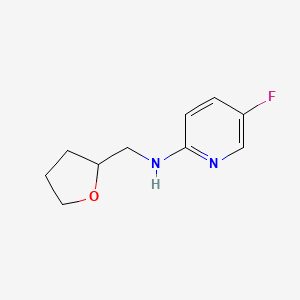

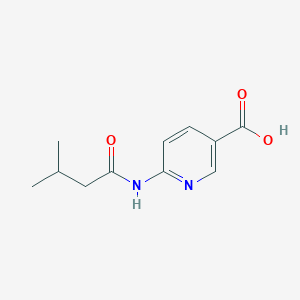


![1-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587653.png)


